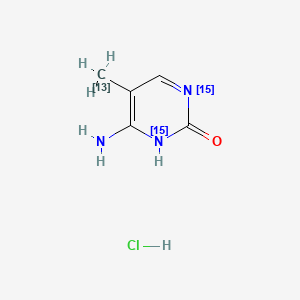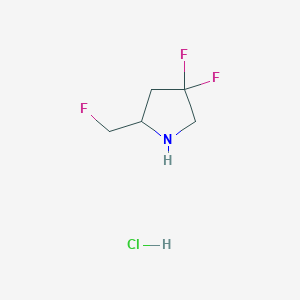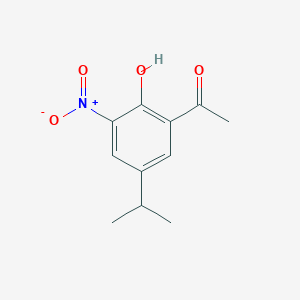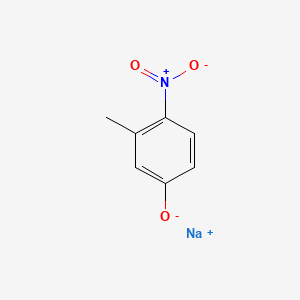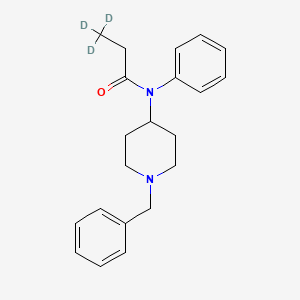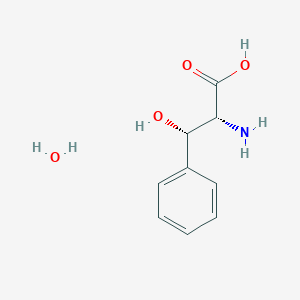
D-3-Phenylserine monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-3-Phenylserine monohydrate: is a chiral amino acid derivative with the chemical formula C9H11NO3·H2O
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-3-Phenylserine monohydrate can be synthesized through several methods. One common approach involves the use of threonine aldolases, which catalyze the enantioselective synthesis of β-hydroxy-α-amino acids from glycine and an aldehyde . Another method involves the pyridoxal 5′-phosphate (PLP)-dependent deamination reaction from D-threo-phenylserine to phenylpyruvate, catalyzed by D-phenylserine deaminase .
Industrial Production Methods: Industrial production of this compound often employs multi-enzyme cascade reactions. These reactions involve enzymes such as threonine transaldolase, carboxylic acid reductase, alcohol dehydrogenase, and glucose dehydrogenase to achieve high diastereoselectivity and conversion ratios .
Analyse Chemischer Reaktionen
Types of Reactions: D-3-Phenylserine monohydrate undergoes various chemical reactions, including:
Oxidation: Conversion to phenylpyruvate via deamination.
Reduction: Formation of reduced derivatives under specific conditions.
Substitution: Reactions involving the substitution of functional groups.
Common Reagents and Conditions:
Oxidation: Pyridoxal 5′-phosphate (PLP) as a cofactor.
Reduction: Sodium borohydride and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed:
Phenylpyruvate: Formed through deamination reactions.
Reduced derivatives: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
D-3-Phenylserine monohydrate has numerous applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in enzymatic reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of D-3-Phenylserine monohydrate involves its interaction with specific enzymes and metabolic pathways. For instance, D-phenylserine deaminase catalyzes the deamination of D-threo-phenylserine to phenylpyruvate, a reaction that is dependent on the cofactor pyridoxal 5′-phosphate (PLP) . This enzyme exhibits high specificity for the D-threo form of phenylserine, distinguishing it from other stereoisomers .
Vergleich Mit ähnlichen Verbindungen
L-Phenylserine: Another stereoisomer of phenylserine with different enzymatic properties.
D-Threonine: Shares structural similarities but differs in enzymatic activity and applications.
L-Threonine: Another related compound with distinct biological roles.
Uniqueness: D-3-Phenylserine monohydrate is unique due to its specific stereochemistry and its role as a substrate for D-phenylserine deaminase. This specificity allows for targeted reactions and applications that are not possible with other stereoisomers .
Eigenschaften
Molekularformel |
C9H13NO4 |
|---|---|
Molekulargewicht |
199.20 g/mol |
IUPAC-Name |
(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid;hydrate |
InChI |
InChI=1S/C9H11NO3.H2O/c10-7(9(12)13)8(11)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H2/t7-,8+;/m1./s1 |
InChI-Schlüssel |
DUGXBGWTWDCGNP-WLYNEOFISA-N |
Isomerische SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](C(=O)O)N)O.O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)N)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



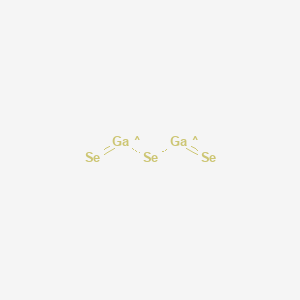
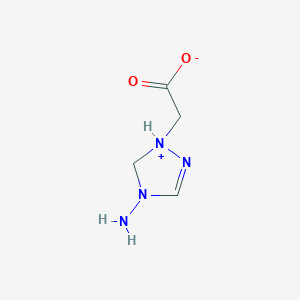
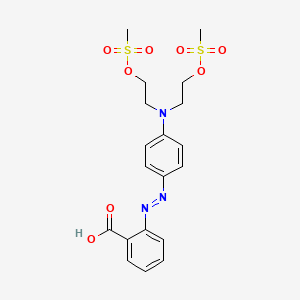
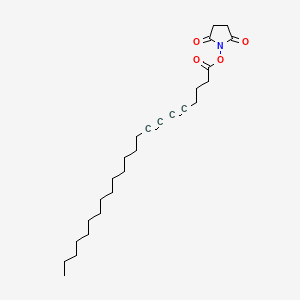
![9-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]purin-6-amine](/img/structure/B13833927.png)
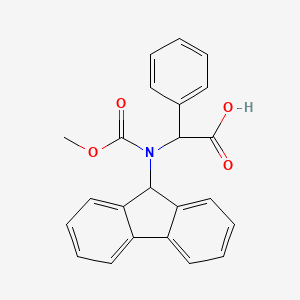
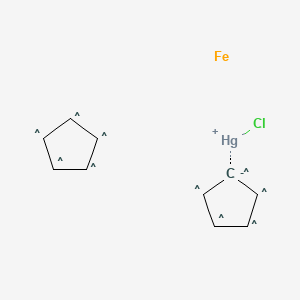
![[4-[(Z)-4-chloro-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B13833945.png)
